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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lesogaberan, a selective GABA-B receptor

agonist, with other therapeutic options for Gastroesophageal Reflux Disease (GERD), primarily

focusing on its role as an add-on therapy for patients with persistent symptoms despite

treatment with proton pump inhibitors (PPIs). The information is compiled from clinical trial data

to support research and development in the field of gastroenterology.

Mechanism of Action and Therapeutic Rationale
Lesogaberan (AZD3355) is a peripherally acting GABA-B receptor agonist designed to target

a key mechanism in GERD pathophysiology: transient lower esophageal sphincter relaxations

(TLESRs).[1][2][3] Unlike traditional acid-suppressive therapies such as PPIs, Lesogaberan
aims to reduce the frequency of reflux events themselves. By activating GABA-B receptors, it

inhibits the efferent nerves that trigger TLESRs, thereby strengthening the barrier function of

the lower esophageal sphincter (LES).[4][5] This mechanism is shared with baclofen, another

GABA-B agonist; however, Lesogaberan was specifically developed to have limited central

nervous system penetration, with the goal of reducing the CNS-related side effects associated

with baclofen.
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Caption: Signaling pathway of Lesogaberan in reducing TLESRs.

Head-to-Head Clinical Trial Data
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Clinical research on Lesogaberan has primarily focused on its efficacy as an add-on therapy in

patients who are partially responsive to PPIs. The pivotal study in this context is a Phase IIb,

randomized, double-blind, placebo-controlled trial (NCT01005251).

Efficacy of Lesogaberan as Add-on Therapy to PPIs
The primary endpoint of this study was the proportion of patients experiencing a therapeutic

response, defined as having at least three additional days per week with no more than mild

GERD symptoms compared to baseline.

Treatment
Group (in
addition to
PPI)

Dose (twice
daily)

Number of
Patients

Responder
Rate (%)

p-value vs.
Placebo (one-
sided)

Placebo - - 17.9% -

Lesogaberan 60 mg - 20.9% NS

Lesogaberan 120 mg - 25.6% NS

Lesogaberan 180 mg - 23.5% NS

Lesogaberan 240 mg - 26.2% < 0.1

Data sourced

from a Phase IIb

clinical trial.

NS: Not

Significant

While a statistically significant difference was observed at the highest dose (240 mg), the

absolute increase in responder rate compared to placebo was modest.

Effects on Esophageal Physiology
Earlier studies provided insights into the physiological effects of Lesogaberan on esophageal

function in GERD patients already on PPI therapy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1674770?utm_src=pdf-body
https://www.benchchem.com/product/b1674770?utm_src=pdf-body
https://www.benchchem.com/product/b1674770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Treatment (65 mg BID) Outcome vs. Placebo

Number of Reflux Events (24h) Lesogaberan ~35% reduction

Number of TLESRs (3h

postprandial)
Lesogaberan 25% reduction

Lower Esophageal Sphincter

(LES) Pressure
Lesogaberan 28% increase

Data from a randomized,

double-blind, placebo-

controlled, crossover study.

Experimental Protocols
Phase IIb Efficacy and Safety Study (NCT01005251)

Study Design: A randomized, double-blind, placebo-controlled, multi-center, parallel-group

study.

Participant Population: 661 patients with a history of GERD for at least 6 months and a

partial response to at least 4 weeks of stable, optimized PPI therapy.

Intervention: Patients were randomized to receive one of four doses of Lesogaberan (60,

120, 180, or 240 mg twice daily) or a placebo, as an add-on to their ongoing PPI treatment

for 4 weeks.

Primary Outcome Measures: The primary efficacy endpoint was the proportion of

responders, defined as patients reporting an average of three or more additional days per

week with no more than mild GERD symptoms during the treatment period compared to

baseline, as measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).

Secondary Outcome Measures: Assessment of individual GERD symptoms (e.g., heartburn,

regurgitation, burping), safety, and tolerability.
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Caption: Workflow of a typical GERD add-on therapy clinical trial.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1674770?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Tolerability
Lesogaberan was generally well-tolerated in clinical trials. The most frequently reported

adverse events included headache and paresthesia. A noteworthy safety finding was the

occurrence of reversible elevated alanine transaminase (ALT) levels in a small number of

patients receiving Lesogaberan, which resolved after discontinuation of the treatment.

Comparison with Other GERD Treatments
vs. PPIs (Monotherapy): Lesogaberan was studied as an add-on to PPIs, not as a

replacement. This positions it as a potential second-line agent for the 20-30% of GERD

patients who do not fully respond to PPIs alone. The rationale is to address a different

underlying mechanism (TLESRs) that is not targeted by acid suppression.

vs. Baclofen: Baclofen, another GABA-B agonist, has demonstrated efficacy in reducing

TLESRs and reflux episodes. However, its clinical utility is often limited by central nervous

system side effects such as drowsiness and dizziness. Lesogaberan was developed to be a

peripherally acting agent to circumvent these CNS effects, although direct comparative trials

are lacking.

Summary and Future Directions
Lesogaberan demonstrated a statistically significant, albeit modest, improvement in GERD

symptoms when used as an add-on therapy to PPIs in patients with incomplete symptom

control. Its mechanism of reducing TLESRs and increasing LES pressure is well-documented.

However, the development of Lesogaberan was ultimately halted, reportedly due to the

modest efficacy results.

For drug development professionals, the experience with Lesogaberan underscores the

challenge of treating the PPI-refractory GERD population. While targeting TLESRs remains a

valid therapeutic strategy, future agents may need to demonstrate a more substantial clinical

benefit to be considered a viable treatment option. The data from Lesogaberan trials provide

valuable benchmarks for the development of novel non-acid-suppressive therapies for GERD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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